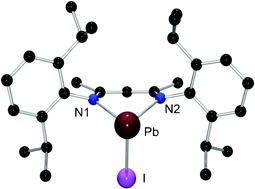Synthesis and theoretical studies on rare three-coordinate lead complexes†
Dalton Transactions Pub Date: 2007-05-17 DOI: 10.1039/B702994B
Abstract
A series of β-diketiminate lead halide complexes has been synthesised LPbCl (2), LPbBr (3) and LPbI (4) (L = {N(2,6-iPr2C6H3)C(Me)}2CH]), which includes a rare example of a three-coordinate lead iodide (4). The chloride and bromide complexes, 2 and 3, are relatively stable in both the solid and solution states, only slowly decomposing to


Recommended Literature
- [1] Ultrafast light-induced response of photoactive yellow protein chromophore analogues†
- [2] Imides: forgotten players in the Ugi reaction. One-pot multicomponent synthesis of quinazolinones†
- [3] Rhodium(iii)-catalyzed C–H activation and intermolecular annulation with terminal alkynes: from indoles to carbazoles†
- [4] The catalytic opportunities of near-critical water: a benign medium for conventionally acid and base catalyzed condensations for organic synthesis
- [5] Hierarchical NiMoO4@Co3V2O8 hybrid nanorod/nanosphere clusters as advanced electrodes for high-performance electrochemical energy storage†
- [6] Ultrafast dynamics in thiophene investigated by femtosecond pump probe photoelectron spectroscopy and theory
- [7] Inside front cover
- [8] Metal-free tandem reactions of 2-iodoaryl ynones with sodium azide for the synthesis of benzoisoxazole containing 1,2,3-triazoles†
- [9] Development of the catalytic reactivity of an oxo–peroxo Mo(vi) Schiff base complex supported on supermagnetic nanoparticles as a reusable green nanocatalyst for selective epoxidation of olefins†
- [10] Colloidal lithography with crosslinkable particles: fabrication of hierarchical nanopore arrays










